3-Methyl-1-[1-(3-(trifluoromethyl)phenyl)cyclobutyl]-1-butylamine
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Overview
Description
3-Methyl-1-[1-(3-(trifluoromethyl)phenyl)cyclobutyl]-1-butylamine is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclobutyl ring and a butylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[1-(3-(trifluoromethyl)phenyl)cyclobutyl]-1-butylamine typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[1-(3-(trifluoromethyl)phenyl)cyclobutyl]-1-butylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran. Catalysts such as palladium or platinum are often employed to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methyl-1-[1-(3-(trifluoromethyl)phenyl)cyclobutyl]-1-butylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of 3-Methyl-1-[1-(3-(trifluoromethyl)phenyl)cyclobutyl]-1-butylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a similar trifluoromethyl group, known for its selective serotonin reuptake inhibition.
Uniqueness
3-Methyl-1-[1-(3-(trifluoromethyl)phenyl)cyclobutyl]-1-butylamine is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C16H22F3N |
---|---|
Molecular Weight |
285.35 g/mol |
IUPAC Name |
3-methyl-1-[1-[3-(trifluoromethyl)phenyl]cyclobutyl]butan-1-amine |
InChI |
InChI=1S/C16H22F3N/c1-11(2)9-14(20)15(7-4-8-15)12-5-3-6-13(10-12)16(17,18)19/h3,5-6,10-11,14H,4,7-9,20H2,1-2H3 |
InChI Key |
KPEOEINKHSOIMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC(=CC=C2)C(F)(F)F)N |
Origin of Product |
United States |
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